molecular formula C6H10N2O2 B2402937 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine CAS No. 2504166-72-5

2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine

Cat. No.: B2402937
CAS No.: 2504166-72-5
M. Wt: 142.158
InChI Key: IVKJUVACJPYRCH-UHFFFAOYSA-N
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Description

2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.158. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and Evaluation of Dopamine Agonists: A study by Brubaker & Colley (1986) involved the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, a related compound, evaluated for dopamine agonist activity. This research highlights the potential of such compounds in pharmacology, particularly in dopamine-related pathways, although the specific compound did not display central nervous system activity (Brubaker & Colley, 1986).

Chemical Synthesis and Structure

  • Acylation of Azaspiro Derivatives: A study conducted by Koszytkowska-Stawińska, Gębarowski, & Sas (2004) explored the acylation of a related compound, 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide, demonstrating the chemical versatility of azaspiro derivatives in reactions with various acyl chlorides (Koszytkowska-Stawińska et al., 2004).
  • Growth-Regulating Activity: Sharifkanov, Alimzhanova, Abilov, & Bektibaeva (2001) synthesized a compound closely related to 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine and found it to exhibit growth-regulating activity. This finding could indicate the potential application of such compounds in agriculture or biological studies (Sharifkanov et al., 2001).

Novel Scaffolds and Drug Discovery

  • Innovative Scaffolds for Drug Discovery: Li, Rogers-Evans, & Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, providing a foundation for using these structures as multifunctional and structurally diverse modules in drug discovery. This research underscores the potential of azaspiro compounds in developing new pharmaceuticals (Li et al., 2013).
  • Antibacterial Properties: Natarajan, Balachandravinayagam, Ganesan, & Selvaraju (2021) synthesized 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives, revealing notable antibacterial activity against various bacterial species. This research suggests the potential use of azaspiro derivatives in developing new antibacterial agents (Natarajan et al., 2021).

Chemical Reaction and Structural Analysis

  • Structural Elucidation in Drug Development: Richter, Patzer, Goddard, Lingnau, Imming, & Seidel (2022) conducted a structural study on a compound with a 1,4-dioxa-8-azaspiro[4.5]decane side chain, which is a promising antitubercular drug candidate. The detailed study of its molecular structure and behavior under various conditions highlights the importance of structural analysis in drug development (Richter et al., 2022).

Properties

IUPAC Name

2,5-dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-2-5-1-6(10-8-5)3-9-4-6/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKJUVACJPYRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC12COC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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